Fluchloraminopyr

Description

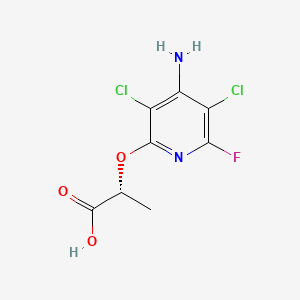

Structure

3D Structure

Properties

CAS No. |

2445980-81-2 |

|---|---|

Molecular Formula |

C8H7Cl2FN2O3 |

Molecular Weight |

269.05 g/mol |

IUPAC Name |

(2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid |

InChI |

InChI=1S/C8H7Cl2FN2O3/c1-2(8(14)15)16-7-4(10)5(12)3(9)6(11)13-7/h2H,1H3,(H2,12,13)(H,14,15)/t2-/m1/s1 |

InChI Key |

LEIWLFHGOGNSAD-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Canonical SMILES |

CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Fluchloraminopyr: A Technical Guide to its Discovery, Synthesis, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloraminopyr is a novel, synthetic auxin herbicide developed by the Chinese agrochemical company Qingdao Kingagroot Chemical Co., Ltd.[1][2]. As a member of the pyridyloxycarboxylic acid class of herbicides, this compound, and its tefuryl ester pro-herbicide, this compound-tefuryl, represent a new generation of systemic, non-selective herbicides.[3][4]. These compounds are particularly effective against a broad spectrum of weeds, including those resistant to glyphosate and glufosinate, and exhibit both pre- and post-emergence activity with long-lasting soil persistence[3][4]. This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of this compound, with a focus on providing researchers with the foundational knowledge for further investigation and development.

Discovery and Development

This compound and its derivatives were first disclosed in international patent application WO2020135235A1, filed by Qingdao Kingagroot Chemical Compound Co., Ltd.[1]. The development of these compounds was driven by the need for new herbicidal solutions to combat the growing problem of weed resistance to existing modes of action[3]. This compound-tefuryl, also known as FCA, has been identified by the ISO as a provisionally approved new herbicide[1]. KingAgroot has also been actively developing crop varieties with tolerance to this compound-tefuryl, indicating a strategic approach to integrating this new herbicide into modern agricultural systems[4].

Chemical Structure and Properties

This compound is a chiral molecule, with the (R)-enantiomer being the biologically active form[5]. Its chemical structure is characterized by a 4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy moiety attached to a propionic acid group. The tefuryl ester, this compound-tefuryl, is a pro-herbicide that is converted to the active acid form within the plant.

Table 1: Chemical Properties of this compound and this compound-tefuryl

| Property | This compound | This compound-tefuryl |

| IUPAC Name | (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]propanoic acid | Tetrahydrofuran-2-ylmethyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate |

| CAS Number | 2445980-81-2 | 2445983-82-2 |

| Chemical Formula | C₈H₇Cl₂FN₂O₃ | C₁₃H₁₅Cl₂FN₂O₄ |

| Molecular Weight | 269.06 g/mol | 365.18 g/mol |

| Chirality | (R)-enantiomer is active | (R)-enantiomer is active |

Synthesis Pathway

The synthesis of this compound and its tefuryl ester is based on the nucleophilic substitution of a halogenated pyridine with a chiral propanoate, followed by esterification for the pro-herbicide. While the full, detailed experimental protocols from the patent are not publicly available, the general synthetic route can be outlined as follows:

Step 1: Synthesis of the Pyridinyloxy Propanoic Acid Core (this compound)

The key step in the synthesis of this compound is the stereoselective etherification of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol with a chiral methyl 2-halopropanoate. To obtain the desired (R)-enantiomer of this compound, the reaction typically starts with the (S)-enantiomer of the methyl 2-halopropanoate, proceeding through an SN2 reaction with inversion of stereochemistry.

Step 2: Synthesis of the Pro-herbicide Ester (this compound-tefuryl)

The active acid, this compound, is then esterified with tetrahydrofurfuryl alcohol to produce the pro-herbicide, this compound-tefuryl. This is a standard esterification reaction that can be carried out using various coupling agents.

Below is a diagram illustrating the logical flow of the synthesis.

Experimental Protocols

Detailed experimental procedures, including specific reagents, quantities, reaction conditions, and purification methods, are proprietary and contained within the patent literature (WO2020135235A1). Researchers interested in replicating this synthesis should refer to the full patent documentation.

Mode of Action: Synthetic Auxin Herbicide

This compound-tefuryl acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater stability and persistence, leading to herbicidal effects[3][4]. The mode of action involves the disruption of normal hormonal balance, leading to uncontrolled and disorganized cell growth, and ultimately, plant death.

The core of the auxin signaling pathway involves three main protein families:

-

TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins: These are the auxin co-receptors.

-

Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors.

-

ARF (Auxin Response Factor) proteins: These are transcription factors that regulate the expression of auxin-responsive genes.

In the presence of this compound, the following signaling cascade is initiated:

-

Perception: this compound binds to the TIR1/AFB receptor, promoting its interaction with an Aux/IAA repressor protein.

-

Ubiquitination: This binding event leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome.

-

Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of ARF transcription factors, which then activate the expression of a multitude of auxin-responsive genes.

-

Downstream Effects: The massive and uncontrolled expression of these genes leads to a cascade of downstream effects, including the overproduction of other plant hormones like ethylene and abscisic acid, resulting in epinasty, senescence, and ultimately, cell death.

Herbicidal Activity and Applications

This compound-tefuryl is a broad-spectrum, non-selective herbicide with systemic activity[3]. It is effective for the control of a wide range of annual and perennial broadleaf weeds and grasses.

Table 2: Herbicidal Spectrum and Application of this compound-tefuryl

| Parameter | Description |

| Recommended Dose Rate | 162-360 g a.i./ha[3] |

| Spectrum of Control | Conyza canadensis (Horseweed), Equisetum arvense (Field horsetail), Cynodon dactylon (Bermuda grass), Phragmites australis (Common reed), and many other broadleaf and grass weeds[3][5] |

| Target Crops/Areas | Orchards, citrus, apple, banana, coconut, oil palm, railway, and other non-cropland areas[3] |

| Key Features | - Effective against glyphosate- and glufosinate-resistant weeds[3]- Long-lasting persistence[3]- Good performance at low temperatures[6] |

Quantitative Herbicidal Activity Data:

Specific dose-response data, such as GR₅₀ (50% growth reduction) or ED₉₀ (90% effective dose) values for this compound-tefuryl against various weed species, are not widely available in the public domain and are likely part of proprietary data from the manufacturer.

Future Perspectives

This compound represents a significant addition to the portfolio of auxin herbicides, offering a new tool for managing weed resistance. Further research into the quantitative structure-activity relationships (QSAR) of this compound and related pyridyloxycarboxylic acids could lead to the design of even more potent and selective herbicides. Additionally, detailed studies on its environmental fate and toxicological profile will be crucial for its widespread adoption and regulatory approval globally. The development of tolerant crop varieties will also play a key role in the successful integration of this herbicide into sustainable agricultural practices.

Conclusion

This compound and its tefuryl ester are promising new herbicides with a well-understood mode of action. Their discovery provides a much-needed solution for the control of resistant weeds. While detailed experimental protocols and extensive quantitative efficacy data are not yet publicly available, this guide provides a solid foundation for researchers and professionals in the field of drug and herbicide development. The continued investigation of this class of compounds holds significant potential for advancing weed management in agriculture.

References

- 1. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]

- 2. This compound [sitem.herts.ac.uk]

- 3. kingagroot.com [kingagroot.com]

- 4. KingAgroot [kingagroot.com]

- 5. This compound-tefuryl (Ref: KAI-141012) [sitem.herts.ac.uk]

- 6. This compound&this compound-tefuryl – News & Updates [chemrobotics.in]

Fluchloraminopyr: An In-Depth Technical Guide to its Mechanism of Action as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloraminopyr-tefuryl is a novel, non-selective, systemic herbicide that functions as a synthetic auxin.[1] As a new generation herbicide, it demonstrates high efficacy against a broad spectrum of weeds, including those resistant to other common herbicides like glyphosate and glufosinate.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the auxin signaling pathway and downstream physiological effects. The information presented herein is intended to support researchers, scientists, and professionals involved in the development of new herbicidal compounds and the study of plant hormone biology.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of this compound stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby hyperactivating the auxin signaling pathway. This leads to a cascade of molecular events that ultimately result in uncontrolled plant growth and death. The central components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins bind to and inhibit ARF transcription factors, preventing the expression of auxin-responsive genes. When auxin concentrations increase, the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and an Aux/IAA repressor. This interaction leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component. The ubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of a wide array of auxin-responsive genes that lead to the observed physiological effects.

References

Unveiling the Molecular Targets of Fluchloraminopyr in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Molecular Targets: The TIR1/AFB Family of F-box Proteins

The primary molecular targets of Fluchloraminopyr in plants are the F-box proteins of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family.[1] These proteins function as auxin co-receptors within a larger E3 ubiquitin ligase complex known as the SCFTIR1/AFB complex.[1]

The active form of the herbicide, this compound, binds directly to the TIR1/AFB proteins.[1] This binding event does not occur in isolation; it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and members of the Aux/IAA family of transcriptional repressors.[1] The formation of this ternary complex—TIR1/AFB, this compound, and an Aux/IAA protein—is the critical initiating step in the herbicidal mode of action.[1]

The Auxin Signaling Pathway: A Cascade of Derepression

The binding of this compound to the TIR1/AFB co-receptor triggers a well-defined signaling cascade that ultimately leads to the deregulation of gene expression and subsequent plant death.

-

Formation of the Ternary Complex: this compound binds to the TIR1/AFB protein, enhancing its affinity for Aux/IAA transcriptional repressors.[1]

-

Ubiquitination of Aux/IAA Repressors: The stabilized TIR1/AFB-Fluchloraminopyr-Aux/IAA complex is recognized by the SCF E3 ubiquitin ligase machinery. This leads to the polyubiquitination of the Aux/IAA repressor protein.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): In the absence of auxin or synthetic auxins, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of ARFs. The degradation of Aux/IAA proteins releases ARFs from this repression.

-

Gene Expression and Uncontrolled Growth: Liberated ARFs are then free to bind to auxin-responsive elements (AuxREs) in the promoters of various genes, leading to their transcription. The massive and uncontrolled expression of these auxin-responsive genes results in abnormal and disorganized plant growth, ultimately causing plant death.[1]

Quantitative Data on Molecular Interactions

While the qualitative mechanism of synthetic auxin action is well-established, specific quantitative data for the interaction of this compound with its molecular targets (e.g., binding affinity (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50)) are not available in the reviewed scientific literature. The following table presents a template for how such data would be structured, based on studies of other synthetic auxin herbicides.

| Compound | Target Protein | Assay Type | Parameter | Value | Reference |

| This compound | TIR1 | Surface Plasmon Resonance | Kd | Data not available | |

| This compound | AFB5 | Surface Plasmon Resonance | Kd | Data not available | |

| This compound | in vitro Aux/IAA Degradation | Luciferase Reporter Assay | IC50 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets of synthetic auxin herbicides like this compound.

Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for quantifying the binding affinity of this compound to purified TIR1/AFB receptors.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant TIR1/AFB proteins (e.g., in an insect cell system using baculovirus vectors or in E. coli).

-

Purify the proteins using affinity chromatography (e.g., His-tag or GST-tag purification).

-

Verify protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

-

-

SPR Chip Preparation:

-

Immobilize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the purified TIR1/AFB protein and this compound.

-

Inject the TIR1/AFB protein and this compound solution over the sensor chip surface. The binding of the TIR1/AFB-Fluchloraminopyr complex to the immobilized Aux/IAA peptide is measured in real-time as a change in the refractive index at the chip surface, reported in response units (RU).

-

Regenerate the sensor chip surface between injections using a suitable regeneration buffer to remove the bound analyte.

-

-

Data Analysis:

-

Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

In Vitro Aux/IAA Degradation Assay

This protocol describes a method to assess the ability of this compound to promote the degradation of Aux/IAA proteins in a cell-free system.

Methodology:

-

Preparation of Plant Extracts:

-

Grind plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen and resuspend in an extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate to obtain a clear protein extract.

-

-

In Vitro Transcription and Translation of Aux/IAA:

-

Synthesize a tagged version of an Aux/IAA protein (e.g., with a luciferase or fluorescent tag) using an in vitro transcription/translation system.

-

-

Degradation Reaction:

-

Combine the plant protein extract, the in vitro translated Aux/IAA protein, ATP, and different concentrations of this compound.

-

Incubate the reactions at room temperature for various time points.

-

-

Analysis of Degradation:

-

Stop the reactions at each time point by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and detect the tagged Aux/IAA protein by western blotting or by measuring luciferase activity.

-

Quantify the amount of remaining Aux/IAA protein at each time point and this compound concentration to determine the rate of degradation and the IC50 value.

-

Gene Expression Analysis: RNA Sequencing (RNA-Seq)

This protocol provides a workflow for analyzing changes in gene expression in response to this compound treatment.

Methodology:

-

Plant Treatment and Tissue Collection:

-

Treat plants with a specific concentration of this compound for a defined time course. Include a mock-treated control.

-

Harvest the tissue of interest (e.g., shoots, roots) and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and Library Preparation:

-

Extract total RNA using a suitable kit, ensuring high quality and integrity (RIN > 8).

-

Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol (e.g., Illumina TruSeq).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads and align them to a reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million - TPM).

-

Identify differentially expressed genes between the this compound-treated and control samples using statistical packages such as DESeq2 or edgeR.

-

Perform Gene Ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify over-represented biological processes and pathways affected by this compound.

-

Visualizations

Caption: this compound-induced auxin signaling pathway.

Caption: Workflow for SPR-based binding analysis.

Caption: Workflow for RNA-Seq analysis of gene expression.

References

Fluchloraminopyr: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloraminopyr is a novel herbicide belonging to the pyridyloxycarboxylic acid class of synthetic auxins. It is the active metabolite of the proherbicide this compound-tefuryl. Developed by Qingdao Kingagroot Chemical Co., Ltd., this compound exhibits high efficacy against a broad spectrum of weeds, including those resistant to other herbicides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action of this compound, designed to support research and development in the fields of agrochemistry and drug development.

Chemical Structure and Properties

This compound is a chiral molecule, with the herbicidal activity primarily attributed to the (2R)-enantiomer. The chemical identity and key physicochemical properties of this compound and its tefuryl ester proherbicide are summarized below.

Table 1: Chemical Identification of this compound and this compound-tefuryl

| Identifier | This compound | This compound-tefuryl |

| IUPAC Name | (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoic acid[1][2] | (RS)-tetrahydrofurfuryl (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoate |

| CAS Number | 2445980-81-2[1][2] | 2445983-82-2[1] |

| Molecular Formula | C₈H₇Cl₂FN₂O₃[1][2] | C₁₃H₁₅Cl₂FN₂O₄ |

| Molecular Weight | 269.06 g/mol | 353.17 g/mol |

| Canonical SMILES | CC(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F | C--INVALID-LINK--OC2=NC(=C(C(=C2Cl)N)Cl)F |

| Isomeric SMILES | C--INVALID-LINK--OC1=NC(=C(C(=C1Cl)N)Cl)F | C--INVALID-LINK--OC2=NC(=C(C(=C2Cl)N)Cl)F |

| InChIKey | LEIWLFHGOGNSAD-UWTATZPHSA-N[1] | RTONGXWQCWZDSR-ULUSZKPHSA-N |

Table 2: Physicochemical Properties of this compound and this compound-tefuryl

| Property | This compound | This compound-tefuryl |

| Physical State | Solid (presumed) | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Vapor Pressure | Data not available | Data not available |

| Water Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| LogP (Octanol-Water Partition Coefficient) | Data not available | 2.9 (Computed) |

Experimental Protocols

Stereoselective Synthesis of (2R)-Fluchloraminopyr

The synthesis of the biologically active (R)-isomer of this compound is achieved through a stereospecific route, as detailed in patent literature (WO2020135235A1). The general methodology involves the following key steps:

Step 1: Nucleophilic Substitution

-

The sodium or potassium salt of 4-amino-3,5-dichloro-6-fluoropyridin-2-ol is reacted with a chiral methyl (S)-2-bromopropanoate.

-

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

The nucleophilic substitution proceeds with an inversion of stereochemistry at the chiral center, yielding methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate.

-

The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) for several hours until completion, monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The product is isolated by extraction and purified by column chromatography.

Step 2: Hydrolysis

-

The methyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid.

-

This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of methanol and water.

-

The reaction is stirred at room temperature until the ester is completely consumed.

-

The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the (R)-Fluchloraminopyr.

-

The solid product is collected by filtration, washed with water, and dried under vacuum.

Stereoselective synthesis of (2R)-Fluchloraminopyr.

Analysis of this compound in Soil by QuEChERS and UHPLC-MS/MS

A representative protocol for the extraction and analysis of pyridyloxycarboxylic acid herbicides like this compound from soil matrices is outlined below. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation and Extraction (QuEChERS)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and 5 mL of water.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥10000 rpm for 5 minutes.

3. UHPLC-MS/MS Analysis

-

Take the supernatant from the d-SPE step and dilute it with an appropriate mobile phase (e.g., 1:1 with water/acetonitrile).

-

Inject the diluted sample into the UHPLC-MS/MS system.

-

UHPLC Parameters (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to ensure separation of the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Parameters (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific m/z transitions for this compound need to be determined by direct infusion of a standard.

-

Collision Energy and other source parameters: Optimized for the specific instrument and analyte.

-

Analytical workflow for this compound in soil.

Mechanism of Action: Synthetic Auxin Signaling Pathway

This compound functions as a synthetic auxin, which mimics the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, which ultimately results in plant death. The core of the auxin signaling pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

The mechanism proceeds as follows:

-

Auxin Binding: In the presence of high auxin concentrations (either natural IAA or a synthetic auxin like this compound), the hormone binds to the TIR1/AFB receptor protein.

-

Formation of a Co-receptor Complex: This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a co-receptor complex.

-

Ubiquitination and Degradation: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the co-receptor complex leads to the ubiquitination of the Aux/IAA repressor.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

-

Activation of Gene Expression: In the absence of auxin, Aux/IAA proteins are bound to ARF transcription factors, repressing their activity. The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of auxin-responsive genes.

-

Uncontrolled Growth: The constitutive activation of these genes by synthetic auxins leads to epinastic growth, tissue proliferation, and ultimately, the death of the plant.

Synthetic auxin signaling pathway of this compound.

Conclusion

This compound represents a significant development in herbicide technology, offering a potent solution for weed management. This guide has provided a comprehensive overview of its chemical structure, properties, and mode of action. The detailed experimental protocols for its synthesis and analysis serve as a valuable resource for researchers. Further investigation into its physicochemical properties and the development of validated analytical methods will be crucial for its effective and safe application in agriculture and for exploring its potential in other areas of chemical and biological research.

References

Fluchloraminopyr CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluchloraminopyr is a synthetic auxin herbicide developed for the control of a broad spectrum of weeds, including those resistant to other herbicides. This document provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, mechanism of action, and environmental fate. Detailed experimental protocols and quantitative data are presented to support further research and development in the fields of agricultural science and drug development.

Chemical Identity

This compound is the common name for the active compound. Key identification details are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoic acid[1] |

| CAS Number | 2445980-81-2 |

| Molecular Formula | C₈H₇Cl₂FN₂O₃ |

| Molecular Weight | 285.06 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature (WO2020135235A1)[1]. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-amino-3,5-dichloro-6-fluoropyridin-2-ol

-

(S)-2-bromopropanoic acid methyl ester

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Acetonitrile)

-

Hydrolyzing agent (e.g., Sodium Hydroxide)

-

Acid for neutralization (e.g., Hydrochloric Acid)

Procedure:

-

Step 1: Etherification. In a reaction vessel, dissolve 4-amino-3,5-dichloro-6-fluoropyridin-2-ol and a suitable base in a solvent. Add (S)-2-bromopropanoic acid methyl ester dropwise to the mixture at a controlled temperature. Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.

-

Step 2: Work-up and Isolation of Intermediate. Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, methyl (2R)-2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridyl)oxy]propanoate. Purify the crude product using column chromatography.

-

Step 3: Hydrolysis. Dissolve the purified intermediate in a suitable solvent and add an aqueous solution of a hydrolyzing agent. Stir the mixture at room temperature until the hydrolysis is complete, as monitored by an appropriate analytical technique.

-

Step 4: Neutralization and Product Isolation. Cool the reaction mixture and carefully neutralize it with an acid to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure compound.

Mechanism of Action: Auxin Herbicide

This compound functions as a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled growth and ultimately, plant death[2].

Signaling Pathway

The primary mode of action involves the ubiquitin-proteasome pathway for protein degradation. This compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins. The subsequent ubiquitination of Aux/IAA proteins targets them for degradation by the 26S proteasome. The removal of these repressors allows for the activation of auxin-responsive genes, leading to the observed herbicidal effects.

References

Stereospecific Synthesis of (R)-Fluchloraminopyr: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of the (R)-isomer of Fluchloraminopyr, a potent herbicide. The focus is on a robust and established synthetic route that ensures high enantiomeric purity of the final product. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes visualizations of the synthetic pathway.

Introduction

This compound is a pyridine-based herbicide that exhibits its primary biological activity through one of its enantiomers, the (R)-isomer. Stereospecific synthesis is therefore crucial to maximize its efficacy and minimize potential off-target effects from the less active (S)-isomer. The core of the presented synthesis is a nucleophilic aromatic substitution reaction with a chiral starting material, which proceeds with a predictable inversion of stereochemistry to yield the desired (R)-enantiomer.

Overall Synthetic Strategy

The stereospecific synthesis of (R)-Fluchloraminopyr is achieved through a three-step process, beginning with the formation of a key pyridinolate intermediate. This is followed by a stereospecific SN2 reaction with a chiral electrophile, and the synthesis is completed by the hydrolysis of the resulting ester to the final carboxylic acid.

Caption: Overall synthetic workflow for (R)-Fluchloraminopyr.

Experimental Protocols

Synthesis of Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate

The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom on 4-amino-3,5-dichloro-2,6-difluoropyridine with a hydroxide ion.

Reaction Scheme:

Caption: Synthesis of the key pyridinolate intermediate.

Protocol:

-

To a solution of 4-amino-3,5-dichloro-2,6-difluoropyridine in water, add a solution of potassium hydroxide (KOH) in water.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, will precipitate as a solid.

-

Isolate the solid product by filtration or centrifugation. The obtained salt can be used in the next step, ideally after drying under vacuum to remove residual water.[1][2][3][4][5]

| Parameter | Value | Reference |

| Molar ratio of KOH to pyridine substrate | 2.5:1 to 3:1 | [1] |

| Reaction Temperature | Reflux | [2][5] |

| Reaction Time | 2-3 hours | [1][5] |

Stereospecific Synthesis of Methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate

This is the key stereochemistry-defining step. The synthesis proceeds via a nucleophilic substitution reaction between the potassium pyridinate and an enantiomerically pure electrophile, methyl (S)-2-bromopropanoate. The reaction proceeds with an inversion of configuration at the chiral center.[6]

Reaction Scheme:

Caption: Stereospecific SN2 reaction with inversion of configuration.

Protocol:

-

Suspend the dry potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate in an anhydrous aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)).

-

Add methyl (S)-2-bromopropanoate to the suspension.

-

Heat the reaction mixture. The exact temperature and reaction time will need to be optimized, but typically ranges from 60-100 °C for several hours.

-

Monitor the reaction for the disappearance of the starting materials.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired methyl ester.

| Parameter | Value | Reference |

| Chiral Electrophile | Methyl (S)-2-bromopropanoate | [6] |

| Solvent | Anhydrous aprotic (e.g., NMP, DMF) | [1][3] |

| Expected Stereochemical Outcome | Inversion of configuration | [6] |

Hydrolysis to (R)-Fluchloraminopyr

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Reaction Scheme:

Caption: Final hydrolysis to yield (R)-Fluchloraminopyr.

Protocol:

-

Dissolve the methyl (R)-2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate in a mixture of a suitable organic solvent (e.g., methanol or tetrahydrofuran) and water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[5][6]

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, acidify the mixture with an aqueous acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield (R)-Fluchloraminopyr.

| Parameter | Value | Reference |

| Hydrolysis Agent | LiOH or NaOH | [5][6] |

| Solvent System | Alcohol/Water or THF/Water | [6] |

| Work-up | Acidification and Extraction |

Determination of Enantiomeric Excess

Ensuring the enantiomeric purity of the final product is critical. The enantiomeric excess (e.e.) of (R)-Fluchloraminopyr can be determined using chiral chromatography or NMR spectroscopy with a chiral solvating or derivatizing agent.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A chiral stationary phase is used to separate the (R) and (S) enantiomers, and the e.e. is calculated from the relative peak areas.

-

NMR Spectroscopy with Chiral Derivatizing Agents: The carboxylic acid can be converted to a diastereomeric ester or amide by reaction with a chiral alcohol or amine of known high enantiomeric purity. The resulting diastereomers will have distinct signals in the 1H or 19F NMR spectrum, allowing for the determination of the diastereomeric ratio and thus the enantiomeric excess of the original acid.[7]

Conclusion

The stereospecific synthesis of (R)-Fluchloraminopyr presented in this guide offers a reliable method for producing the active enantiomer in high purity. The key to this synthesis is the SN2 reaction with a chiral electrophile that proceeds with a predictable inversion of stereochemistry. Careful execution of the described protocols and rigorous analysis of the final product's enantiomeric excess are paramount for successful synthesis and application.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106008333A - Preparation method of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]

- 4. CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents [patents.google.com]

- 5. CN106187872A - A kind of preparation method of fluroxypyr - Google Patents [patents.google.com]

- 6. This compound-tefuryl|CAS 2445983-82-2|RUO [benchchem.com]

- 7. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluchloraminopyr: A Technical Guide to its Herbicidal Spectrum Against Monocots and Dicots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloraminopyr is a novel, new-generation systemic herbicide belonging to the synthetic auxin class. Developed by Qingdao Kingagroot Chemical, it offers a broad spectrum of weed control, targeting both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds.[1][2][3] Often formulated as this compound-tefuryl, a proherbicide, it is designed for high activity, systemic action, and efficacy against weeds resistant to other herbicide modes of action, such as glyphosate and glufosinate.[4] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound, its mechanism of action, and the experimental protocols relevant to its evaluation.

Herbicidal Spectrum and Efficacy

This compound demonstrates a broad-spectrum activity against a wide range of economically important weeds. The following tables summarize the available data on its efficacy against various monocot and dicot species. The data is primarily based on information provided by the manufacturer, KingAgroot, for the proherbicide this compound-tefuryl.[4]

Table 1: Herbicidal Efficacy of this compound-tefuryl against Dicotyledonous (Broadleaf) Weeds [4]

| Weed Species | Common Name | Susceptibility (% Control) |

| Abutilon theophrasti | Velvetleaf | 90-99% |

| Amaranthus retroflexus | Redroot Pigweed | 80-89% |

| Arenaria serpyllifolia | Thyme-leaf Sandwort | 80-89% |

| Bidens pilosa | Hairy Beggarticks | 80-89% |

| Capsella bursa-pastoris | Shepherd's-purse | 80-89% |

| Chenopodium album | Common Lambsquarters | 80-89% |

| Cirsium arvense | Canada Thistle | 80-89% |

| Cirsium japonicum | Japanese Thistle | 90-99% |

| Cleome viscosa | Asian Spiderflower | 90-99% |

| Convolvulus arvensis | Field Bindweed | 90-99% |

| Conyza bonariensis | Hairy Fleabane | 80-89% |

| Conyza canadensis | Horseweed | 80-89% |

| Descurainia sophia | Flixweed | 90-99% |

| Euphorbia helioscopia | Sun Spurge | 90-99% |

| Galium aparine | Cleavers | 90-99% |

| Gnaphalium affine | Cudweed | 90-99% |

| Hemistepta lyrata | - | 90-99% |

| Lindernia procumbens | False Pimpernel | 90-99% |

| Lithospermum arvense | Field Gromwell | 90-99% |

| Ludwigia prostrata | Creeping Water Primrose | 80-89% |

| Malachium aquaticum | Water Chickweed | 90-99% |

| Mentha haplocalyx | Field Mint | 90-99% |

| Rorippa indica | Indian Yellow Cress | 80-89% |

| Silene conoidea | - | 90-99% |

| Solanum nigrum | Black Nightshade | 90-99% |

| Torilis scabra | Rough Hedgeparsley | 90-99% |

| Trifolium spp. | Clover | 90-99% |

| Veronica didyma | - | 90-99% |

Table 2: Herbicidal Efficacy of this compound-tefuryl against Monocotyledonous (Grass) Weeds [4]

| Weed Species | Common Name | Susceptibility (% Control) |

| Commelina communis | Asiatic Dayflower | 80-89% |

| Cynodon dactylon | Bermudagrass | 80-89% |

| Dactyloctenium aegyptium | Crowfoot Grass | 80-89% |

| Digitaria sanguinalis | Large Crabgrass | 80-89% |

| Echinochloa crus-galli | Barnyardgrass | 80-89% |

| Eleusine indica | Goosegrass | 80-89% |

| Leptochloa chinensis | Chinese Sprangletop | 80-89% |

| Setaria viridis | Green Foxtail | 80-89% |

Mechanism of Action: Synthetic Auxin Signaling Pathway

This compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5][6] This leads to a disruption of normal plant growth and development in susceptible species. The key steps in the signaling pathway are as follows:

-

Perception: this compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of auxin co-receptors.[6][7]

-

Derepression of Gene Expression: This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome.[5][7]

-

Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[5][8]

-

Hormonal Imbalance and Phytotoxicity: The overexpression of these genes leads to a cascade of physiological disruptions, including the overproduction of ethylene and abscisic acid (ABA).[6] This hormonal imbalance results in uncontrolled cell division and elongation, leading to characteristic symptoms of auxin herbicide phytotoxicity such as epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.[6]

Caption: Synthetic auxin (this compound) signaling pathway leading to phytotoxicity.

Experimental Protocols

Detailed experimental protocols for the efficacy testing of this compound are not publicly available. However, standard methodologies for evaluating the herbicidal activity of synthetic auxins can be adapted. The following sections outline representative protocols for greenhouse and field trials.

Greenhouse Bioassay Protocol

This protocol is designed to determine the dose-response of various weed species to this compound in a controlled environment.

1. Plant Material and Growth Conditions:

-

Obtain certified seeds of target monocot and dicot weed species.

-

Plant seeds in pots or trays containing a standardized potting mix.

-

Grow plants in a greenhouse with controlled temperature (e.g., 25-30°C day, 20-25°C night), light (e.g., 16-hour photoperiod), and humidity.

2. Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions to achieve a range of application rates (e.g., corresponding to field rates from 162 to 360 g a.i./ha and fractions/multiples thereof).[4]

-

Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated laboratory sprayer to ensure uniform coverage.

-

Include an untreated control group for comparison.

3. Data Collection and Analysis:

-

Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass of the surviving plants.

-

Determine the fresh and dry weight of the biomass.

-

Calculate the percent growth reduction relative to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., dose-response curves) to determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

Caption: General workflow for a greenhouse bioassay of herbicide efficacy.

Field Trial Protocol

This protocol outlines the methodology for evaluating the efficacy of this compound under real-world field conditions.

1. Site Selection and Trial Design:

-

Select a field with a natural and uniform infestation of the target weed species.

-

Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.

-

Establish individual plots of a sufficient size to allow for accurate application and assessment, with buffer zones to prevent spray drift.

2. Treatment Application:

-

Prepare tank mixes of this compound at various application rates.

-

Include an untreated (weedy) control and a commercial standard herbicide for comparison.

-

Apply the treatments using a calibrated field plot sprayer at the appropriate weed and crop growth stage (for post-emergence applications).

3. Data Collection:

-

Weed Control:

-

Conduct visual assessments of percent weed control at regular intervals after application.

-

Perform weed counts and determine weed biomass from quadrats placed randomly within each plot.

-

-

Crop Safety:

-

Visually assess crop injury (phytotoxicity) on a percentage scale.

-

Measure crop height and stand density.

-

-

Yield:

-

At crop maturity, harvest the yield from a designated area within each plot.

-

Measure and record the yield, adjusting for moisture content.

-

4. Data Analysis:

-

Analyze the weed control, crop safety, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Caption: Standard workflow for conducting a herbicide field trial.

Conclusion

This compound is a promising new synthetic auxin herbicide with a broad herbicidal spectrum, demonstrating efficacy against a wide range of both monocot and dicot weeds. Its mode of action, typical of synthetic auxins, involves the disruption of hormonal balance and uncontrolled growth in susceptible plants. While specific quantitative efficacy data and detailed experimental protocols for this compound are not widely published, the information provided by the manufacturer and the adaptation of standard herbicide evaluation methodologies offer a solid foundation for further research and development. This technical guide provides a comprehensive overview for professionals in the field, highlighting the potential of this compound as an effective tool in modern weed management strategies.

References

- 1. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]

- 2. KingAgroot [kingagroot.com]

- 3. KingAgroot [kingagroot.com]

- 4. kingagroot.com [kingagroot.com]

- 5. scielo.br [scielo.br]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mode of Action of Pyridyloxycarboxylic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyloxycarboxylic acids, a subclass of synthetic auxin herbicides, represent a significant tool in modern agriculture for the selective control of broadleaf weeds.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced chemical stability leads to persistent stimulation of auxin signaling pathways, ultimately causing uncontrolled growth and plant death.[2][3] This guide provides a detailed technical overview of the molecular and physiological mechanisms underlying the herbicidal action of pyridyloxycarboxylic acids.

Core Signaling Pathway

The primary mode of action of pyridyloxycarboxylic acid herbicides is the hijacking of the plant's natural auxin perception and signaling cascade. This process is initiated by the binding of the herbicide to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[2][3]

The key steps in this signaling pathway are:

-

Perception: The synthetic auxin herbicide binds to a pocket within the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[2]

-

Ubiquitination: The formation of this ternary complex (TIR1/AFB-herbicide-Aux/IAA) enables the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a part, to attach ubiquitin molecules to the Aux/IAA repressor.[2][4]

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[3]

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs). These transcription factors are then free to bind to auxin-responsive elements in the promoters of target genes, leading to a massive and uncontrolled transcription of auxin-responsive genes.[2][3]

Downstream Hormonal Crosstalk

The herbicidal effects are amplified by the interplay with other plant hormones, primarily ethylene and abscisic acid (ABA).

-

Ethylene: Synthetic auxins rapidly induce the biosynthesis of ethylene by upregulating the expression of ACC synthase (ACS), a key enzyme in the ethylene production pathway.[2][5] This ethylene production contributes to classic auxin herbicide injury symptoms like epinasty (downward bending of leaves).[6][7]

-

Abscisic Acid (ABA): A critical aspect of the mode of action is the significant and rapid increase in ABA levels.[2] This is achieved through the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis.[3] The resulting accumulation of ABA is a primary driver of the senescence and cell death observed in treated plants.

Quantitative Data

The efficacy and binding affinity of pyridyloxycarboxylic acid herbicides can be quantified to compare different compounds and understand resistance mechanisms.

| Herbicide Class | Herbicide Example | Target Receptor(s) | Binding Affinity (Kd) | Growth Inhibition (GR50) | Resistance Factor |

| Pyridyloxycarboxylic Acid | Triclopyr | TIR1/AFB Clades | Lower than IAA[8] | Varies by species | Varies by biotype |

| Pyridyloxycarboxylic Acid | Fluroxypyr | TIR1/AFB Clades | Similar to Triclopyr[8] | Varies by species | Varies by biotype |

| Pyridine Carboxylic Acid | Picloram | TIR1/AFB | Not specified | Varies by species | Not specified |

| Pyridine Carboxylic Acid | Clopyralid | TIR1/AFB | Not specified | Varies by species | Not specified |

| Pyridine Carboxylic Acid | Aminopyralid | TIR1/AFB | Not specified | Varies by species | Not specified |

Note: Specific Kd and GR50 values are highly dependent on the specific receptor protein, plant species, and experimental conditions. The resistance factor is the ratio of the GR50 of the resistant biotype to the susceptible biotype.[2] Data in this table is generalized from the search results.

Experimental Protocols

The following are generalized workflows for key experiments used to elucidate the mode of action of pyridyloxycarboxylic acid herbicides.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the quantification of binding affinity between a synthetic auxin herbicide and purified TIR1/AFB receptors.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., in an insect cell system).[2]

-

Immobilization: Covalently immobilize the purified TIR1/AFB protein onto a sensor chip surface.

-

Binding Analysis: Flow solutions containing varying concentrations of the pyridyloxycarboxylic acid herbicide over the sensor chip.

-

Data Acquisition: Measure the change in the refractive index at the surface as the herbicide binds to the immobilized receptor.

-

Kinetic Analysis: Analyze the association and dissociation rates to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[2]

In Vivo Aux/IAA Degradation Assay

This protocol describes a live-imaging approach to monitor the degradation of Aux/IAA proteins in response to herbicide treatment.

Methodology:

-

Plant Material: Utilize transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a fluorescent reporter (e.g., VENUS) under an inducible promoter.[2]

-

Seedling Growth: Grow seedlings vertically on agar plates for 5-7 days.

-

Herbicide Treatment: Treat the seedlings with the pyridyloxycarboxylic acid herbicide at a predetermined concentration.

-

Microscopy: Mount the seedlings on a microscope slide and perform time-lapse confocal microscopy to capture the fluorescence signal in the root cells over time.

-

Image Analysis: Quantify the fluorescence intensity in the nucleus of the cells at each time point.

-

Data Visualization: Plot the normalized fluorescence intensity over time to visualize the degradation kinetics of the Aux/IAA protein.[2]

RNA-Seq for Gene Expression Analysis

This protocol provides a general workflow for analyzing global changes in gene expression in response to herbicide treatment.

Methodology:

-

Plant Treatment and Tissue Collection: Treat plants with the herbicide at a specific concentration and for a defined time course. Include a mock-treated control. Harvest the tissue of interest and immediately freeze it in liquid nitrogen.[2]

-

RNA Extraction: Extract total RNA from the collected tissue samples.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the reads to a reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the herbicide-treated samples compared to the control.

-

Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.[2]

-

Conclusion

The mode of action of pyridyloxycarboxylic acid herbicides is a complex process centered on the overstimulation of the natural auxin signaling pathway.[2] By binding to TIR1/AFB receptors, these herbicides trigger the degradation of Aux/IAA repressors, leading to massive deregulation of gene expression.[3][4] This primary action is further compounded by the induced production of ethylene and ABA, which together orchestrate the physiological responses of uncontrolled growth, epinasty, senescence, and ultimately, plant death.[2] A thorough understanding of these molecular mechanisms is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 2. benchchem.com [benchchem.com]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. Determining Exposure to Auxin-Like Herbicides. I. Quantifying Injury to Cotton and Soybean1 | Semantic Scholar [semanticscholar.org]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicological Screening of Fluchloraminopyr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the standard procedures and methodologies for the initial toxicological screening of a new chemical entity, using the novel herbicide Fluchloraminopyr as a case study. As of the latest available information, specific toxicological data for this compound is not publicly accessible. Therefore, this guide outlines the expected experimental protocols and data endpoints based on internationally accepted guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Introduction to this compound

This compound is a new-generation systemic burndown herbicide with long-lasting residual activity.[1] Developed by the Chinese company Qingdao Kingagroot Chemical Co., Ltd., it belongs to the pyridine herbicide class.[1][2][3] Its proherbicide, this compound-tefuryl, is a non-selective systemic auxin herbicide.[4] Given its recent introduction, a thorough toxicological evaluation is essential to characterize its potential risks to human health and the environment. The process of bringing a new pesticide to market involves extensive research and testing, starting with an initial evaluation of its activity against pests and preliminary toxicological screening.[5]

The Toxicological Screening Process

The initial toxicological screening of a new herbicide like this compound follows a tiered approach, beginning with acute toxicity studies and progressing to more complex evaluations such as sub-chronic, genotoxicity, and developmental/reproductive toxicity assessments.[5][6] This process is guided by standardized protocols to ensure data quality and comparability across different laboratories and regulatory agencies.

The following sections detail the typical experimental protocols for each key area of toxicological assessment.

Data Presentation

Due to the absence of specific public data for this compound, the following tables are presented as templates that would be populated with experimental results during its toxicological evaluation.

Table 1: Acute Toxicity Profile of this compound (Hypothetical Data)

| Test | Species | Route of Administration | LD50/LC50 Value | GHS Category |

| Acute Oral Toxicity | Rat | Oral | Data not available | To be determined |

| Acute Dermal Toxicity | Rat/Rabbit | Dermal | Data not available | To be determined |

| Acute Inhalation Toxicity | Rat | Inhalation | Data not available | To be determined |

| Skin Irritation/Corrosion | Rabbit | Dermal | Data not available | To be determined |

| Eye Irritation/Corrosion | Rabbit | Ocular | Data not available | To be determined |

Table 2: Sub-chronic Toxicity Profile of this compound (Hypothetical Data)

| Study | Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Target Organs |

| 90-Day Oral Toxicity | Rat | 90 days | Data not available | Data not available | To be determined |

Table 3: Genotoxicity Profile of this compound (Hypothetical Data)

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli strains | With and Without | Data not available |

| In Vitro Micronucleus Test | Mammalian Cells (e.g., CHO, Human Lymphocytes) | With and Without | Data not available |

Table 4: Developmental and Reproductive Toxicity Profile of this compound (Hypothetical Data)

| Study | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental/Reproductive Toxicity) | Key Findings |

| Prenatal Developmental Toxicity | Rat/Rabbit | Data not available | Data not available | To be determined |

| Reproduction/Developmental Toxicity Screening | Rat | Data not available | Data not available | To be determined |

Experimental Protocols

The following are detailed methodologies for the key toxicological studies that would be conducted for a new herbicide like this compound, based on OECD guidelines.

Acute Toxicity Studies

Acute toxicity tests provide information on the potential health hazards arising from short-term exposure.[6]

-

Principle: To determine the short-term toxicity of a substance following a single oral dose. The OECD provides three alternative methods: the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[7] The Acute Toxic Class Method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute toxicity.[8]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[8][9]

-

Procedure:

-

Animals are fasted prior to dosing.[8]

-

The test substance is administered by gavage in a single dose.[9]

-

A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.[9] Depending on the outcome (mortality or survival), the next step involves dosing at a higher or lower fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).[9]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 (median lethal dose) is estimated, and the substance is classified according to the Globally Harmonised System (GHS).[7]

Sub-chronic Toxicity Studies

These studies evaluate the effects of repeated exposure to a substance over a longer period.

-

Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.[10]

-

Test Animals: Typically, Sprague-Dawley rats are used. At least 10 males and 10 females per dose group are recommended.

-

Procedure:

-

The test substance is administered daily in graduated doses to several groups of animals for 90 days. Administration can be via gavage, in the diet, or in drinking water.[11]

-

At least three dose levels and a control group are used.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

At termination, a full necropsy is conducted, and selected organs are weighed and examined histopathologically.

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined. Target organs for toxicity are identified.[10]

Genotoxicity Studies

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.

-

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and form colonies on a minimal medium.[12][13][14]

-

Procedure:

-

Several strains of bacteria are used to detect different types of mutations.[12]

-

The test substance is tested at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]

-

The bacteria, test substance, and S9 mix (if applicable) are incubated together and then plated on a minimal agar medium.[14]

-

After incubation for 48-72 hours, the number of revertant colonies is counted.[15]

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control.[15]

-

Principle: This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16][17][18]

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.[17][19]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).[19]

-

Treatment duration is typically 3 to 6 hours with S9 and a longer period (e.g., 24 hours) without S9.[17]

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one nuclear division.[16][19]

-

Cells are harvested, fixed, and stained, and the frequency of micronucleated cells is determined by microscopic analysis. At least 2000 cells per concentration are scored.[17]

-

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Developmental and Reproductive Toxicity Screening

These studies provide initial information on the potential effects of a substance on reproduction and development.

-

Principle: This screening test provides information on the effects of a chemical on male and female reproductive performance, including gonadal function, mating, conception, parturition, and early postnatal development.[20][21]

-

Test Animals: Typically rats are used, with at least 10 animals of each sex per group.[22]

-

Procedure:

-

The test substance is administered in graduated doses to several groups of males and females.[22] Males are dosed for a minimum of four weeks (including two weeks prior to mating), and females are dosed throughout the study (approximately 63 days).[22]

-

Animals are mated, and the females are allowed to litter and nurse their pups.

-

Observations include clinical signs, body weight, food consumption, mating and fertility parameters, and litter data (number of pups, survival, and weight).

-

A gross necropsy and histopathology of reproductive organs are performed on the parent animals. Pups are also examined.

-

-

Data Analysis: The findings are evaluated to determine any adverse effects on reproduction and development and to establish a NOAEL.[22]

Mandatory Visualizations

Caption: General workflow for the initial toxicological screening of a new herbicide.

Caption: Hypothetical signaling pathway for a pyridine herbicide's mode of action.

Conclusion

The initial toxicological screening of a new herbicide such as this compound is a rigorous, multi-faceted process governed by standardized international guidelines. While specific data for this compound is not yet in the public domain, this guide provides a detailed framework of the necessary studies, from acute toxicity to genotoxicity and developmental/reproductive screening. The data generated from these studies are critical for regulatory agencies to assess the potential risks to human health and establish safe handling and exposure limits. For researchers and professionals in drug and chemical development, understanding these foundational toxicological principles and experimental designs is paramount for ensuring the safety of new chemical entities.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Qingdao Kingagroot Chemical Compound Co. Ltd.:Company Profile & Technical Research,Competitor Monitor,Market Trends - Discovery | PatSnap [discovery.patsnap.com]

- 3. This compound & this compound-tefuryl- New Herbicide Candidate from Chinese Player Qingdao Kingagroot Chemical – ISO Published in June 2022 – News & Updates [chemrobotics.in]

- 4. kingagroot.com [kingagroot.com]

- 5. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]

- 6. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. testinglab.com [testinglab.com]

- 11. ifif.org [ifif.org]

- 12. nib.si [nib.si]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 15. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 16. oecd.org [oecd.org]

- 17. criver.com [criver.com]

- 18. oecd.org [oecd.org]

- 19. nucro-technics.com [nucro-technics.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

Methodological & Application

Application Note & Protocol: Quantification of Fluchloraminopyr in Soil using UHPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluchloraminopyr is a novel herbicide used for the control of broad-leaved weeds. Understanding its fate and persistence in the soil is crucial for environmental risk assessment and ensuring food safety. This application note provides a detailed protocol for the quantification of this compound in soil matrices using a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, which offers excellent recovery and cleanup for a broad range of pesticides in complex matrices like soil.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

2 mL autosampler vials

-

Syringe filters (0.22 µm)

Equipment

-

UHPLC system coupled with a triple quadrupole mass spectrometer

-

High-speed centrifuge

-

Vortex mixer

-

Analytical balance

-

Sample homogenizer (e.g., Geno/Grinder)

Sample Preparation: Modified QuEChERS Method

The QuEChERS method is a simple and effective two-step process involving extraction and cleanup.[3]

1. Extraction

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, weigh 3 g and add 7 mL of water, vortex briefly, and allow to hydrate for 30 minutes.[4]

-

Add 10 mL of 1% acetic acid in acetonitrile to the tube.

-

Add the appropriate amount of this compound standard solution for spiking (for recovery studies and matrix-matched calibration).

-

Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for 5 minutes to ensure thorough extraction.[4]

-

Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex the tube for 1 minute.

-

Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.[4]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

UHPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | [Value to be determined] | [Value to be determined] | 0.05 | [Value to be determined] | [Value to be determined] |

| This compound (Qualifier) | [Value to be determined] | [Value to be determined] | 0.05 | [Value to be determined] | [Value to be determined] |

| Note: Specific MRM transitions, cone voltages, and collision energies for this compound need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. The values provided here are placeholders and should be experimentally determined for optimal sensitivity and specificity. |

Data Presentation

The quantitative data for the method validation should be summarized in the following tables.

Table 1: Method Validation Summary for this compound in Soil

| Parameter | Result |

| Linearity Range (µg/kg) | e.g., 1 - 100 |

| Correlation Coefficient (r²) | >0.99 |